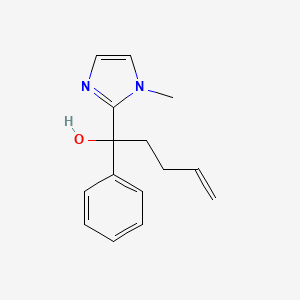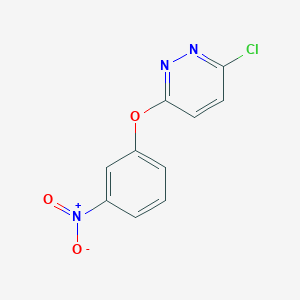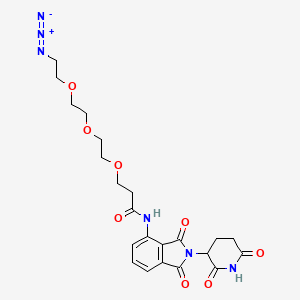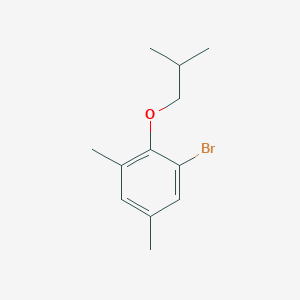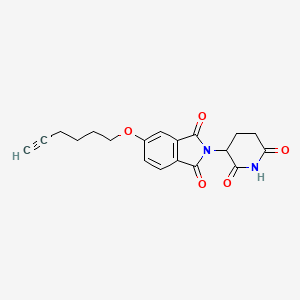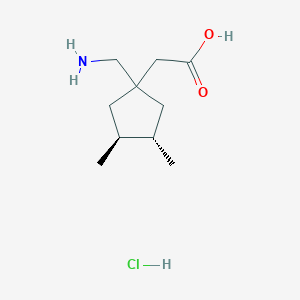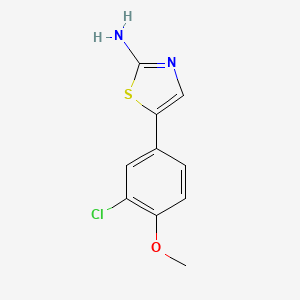
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine is a heterocyclic compound that contains a thiazole ring substituted with a 3-chloro-4-methoxyphenyl group at the 5-position and an amine group at the 2-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine typically involves the cyclization of appropriate precursors. One common method is the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides. For this compound, the reaction between 3-chloro-4-methoxybenzaldehyde and thioamide in the presence of a base such as potassium carbonate can yield the desired thiazole derivative .
Industrial Production Methods
Industrial production of thiazole derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Solvent selection, temperature control, and reaction time are critical factors in scaling up the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced thiazole derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Applications De Recherche Scientifique
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its antimicrobial and anti-inflammatory properties.
Medicine: Investigated for potential anticancer activity and as a lead compound for drug development.
Industry: Utilized in the development of agrochemicals and dyes
Mécanisme D'action
The mechanism of action of 5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors involved in various biological pathways. For example, it may inhibit bacterial enzymes, leading to antimicrobial effects, or interact with inflammatory mediators, resulting in anti-inflammatory activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(5-Chloro-2-methoxyphenyl)thiazol-2-amine
- 4-(5-Fluoro-2-methoxyphenyl)thiazol-2-amine
- 4-(2,5-Dimethoxyphenyl)thiazol-2-amine
- 4-(3,4-Dimethoxyphenyl)thiazol-2-amine
Uniqueness
5-(3-Chloro-4-methoxyphenyl)thiazol-2-amine is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the 3-chloro-4-methoxyphenyl group enhances its antimicrobial and anti-inflammatory properties compared to other thiazole derivatives .
Propriétés
Formule moléculaire |
C10H9ClN2OS |
|---|---|
Poids moléculaire |
240.71 g/mol |
Nom IUPAC |
5-(3-chloro-4-methoxyphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C10H9ClN2OS/c1-14-8-3-2-6(4-7(8)11)9-5-13-10(12)15-9/h2-5H,1H3,(H2,12,13) |
Clé InChI |
ZHQMQPKRFLDDLV-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C=C1)C2=CN=C(S2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





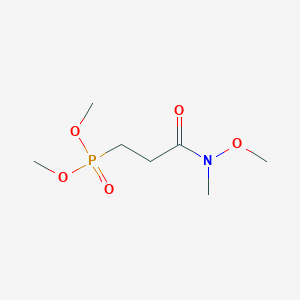


![8-[3-(1,3-Dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1h-purin-8-yl)propyl]-1,3,7-trimethyl-3,7-dihydro-1h-purine-2,6-dione](/img/structure/B14760659.png)
